2-(Benzyl(phenyl)amino)ethyl-1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3-pyridine carboxylate 2-(Benzyl(phenyl)amino)ethyl-1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3-pyridine carboxylate
Brand Name: Vulcanchem
CAS No.: 142857-52-1
VCID: VC21115511
InChI: InChI=1S/C40H49N4O8P.2ClH/c1-30-36(39(45)50-25-22-42(34-15-9-6-10-16-34)27-32-12-7-5-8-13-32)37(33-14-11-17-35(26-33)44(46)47)38(53(48)51-28-40(3,4)29-52-53)31(2)43(30)19-18-41-20-23-49-24-21-41;;/h5-17,26,37H,18-25,27-29H2,1-4H3;2*1H
SMILES: CC1=C(C(C(=C(N1CCN2CCOCC2)C)P3(=O)OCC(CO3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCCN(CC5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl
Molecular Formula: C40H51Cl2N4O8P
Molecular Weight: 817.7 g/mol

2-(Benzyl(phenyl)amino)ethyl-1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3-pyridine carboxylate

CAS No.: 142857-52-1

Cat. No.: VC21115511

Molecular Formula: C40H51Cl2N4O8P

Molecular Weight: 817.7 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyl(phenyl)amino)ethyl-1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3-pyridine carboxylate - 142857-52-1

Specification

CAS No. 142857-52-1
Molecular Formula C40H51Cl2N4O8P
Molecular Weight 817.7 g/mol
IUPAC Name 2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-1-(2-morpholin-4-ylethyl)-4-(3-nitrophenyl)-4H-pyridine-3-carboxylate;dihydrochloride
Standard InChI InChI=1S/C40H49N4O8P.2ClH/c1-30-36(39(45)50-25-22-42(34-15-9-6-10-16-34)27-32-12-7-5-8-13-32)37(33-14-11-17-35(26-33)44(46)47)38(53(48)51-28-40(3,4)29-52-53)31(2)43(30)19-18-41-20-23-49-24-21-41;;/h5-17,26,37H,18-25,27-29H2,1-4H3;2*1H
Standard InChI Key OJSHBEXUMOWYLG-UHFFFAOYSA-N
SMILES CC1=C(C(C(=C(N1CCN2CCOCC2)C)P3(=O)OCC(CO3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCCN(CC5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl
Canonical SMILES CC1=C(C(C(=C(N1CCN2CCOCC2)C)P3(=O)OCC(CO3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCCN(CC5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator